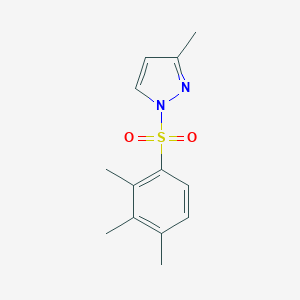

3-Methyl-1-(2,3,4-Trimethylphenyl)sulfonylpyrazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of similar compounds is often obtained using different DFT functionals with a specific basis set . The stability of the compounds is evaluated based on the calculated formation free energies .

Wissenschaftliche Forschungsanwendungen

Klickchemie und Wirkstoffforschung

1,2,3-Triazole sind privilegierte Strukturmotive und haben in der Wissenschaft und Industrie große Aufmerksamkeit erlangt. Obwohl sie nicht in der Natur vorkommen, spielen sie eine entscheidende Rolle in der Wirkstoffforschung. Der 1,2,3-Triazol-Kern ist chemisch stabil, aromatisch und besitzt ein starkes Dipolmoment. Forscher haben Klickchemie-Ansätze eingesetzt, um 1,2,3-Triazole effizient zu synthetisieren. Diese Verbindungen dienen als Bausteine für Wirkstoffkandidaten, darunter Antikonvulsiva, Antibiotika und Antikrebsmittel .

Organokatalyse und Synthesemethoden

Die Synthese von 1,2,3-Triazolen ist Gegenstand intensiver Forschung. Es gibt verschiedene Methoden, darunter:

3-Methyl-1-(2,3,4-Trimethylphenyl)sulfonylpyrazol kann mit diesen Strategien synthetisiert werden, was zur Entwicklung neuartiger Verbindungen beiträgt .

Biologische Aktivitäten

Die biologische Bewertung dieser Verbindung hat faszinierende Eigenschaften gezeigt:

- Antifungale Aktivität: Ein Derivat von this compound zeigte eine potente antifungale Aktivität mit einer minimalen Hemmkonzentration (MHK) von 25 μg/mL .

- Antibakterielles Potenzial: Forscher haben 1,2,3-Triazol-abgeleitete Naphthalimide auf ihre antimikrobiellen Wirkungen untersucht .

Zusammenfassend lässt sich sagen, dass this compound vielversprechend in der Wirkstoffforschung, Katalyse und biologischen Anwendungen ist. Seine einzigartige Struktur und seine Eigenschaften machen es zu einer spannenden Verbindung für weitere Untersuchungen . Wenn Sie weitere Informationen oder zusätzliche Anwendungen benötigen, fragen Sie uns gerne!

Zukünftige Richtungen

Wirkmechanismus

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety.

Result of Action

. Understanding these effects can provide insights into the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. .

Biochemische Analyse

Biochemical Properties

3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with topoisomerase II, an enzyme involved in DNA replication and transcription. This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the overall process of DNA replication . Additionally, 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to various biochemical pathways.

Cellular Effects

The effects of 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the apoptosis pathway in certain cell lines, leading to programmed cell death . Furthermore, it can alter the expression of specific genes, thereby impacting cellular metabolism and other vital processes.

Molecular Mechanism

At the molecular level, 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity. For instance, the compound’s interaction with topoisomerase II inhibits the enzyme’s activity, leading to disruptions in DNA replication and transcription . Additionally, 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to the compound may lead to changes in cell viability and function, as well as alterations in gene expression and metabolic activity . Additionally, the compound’s stability in various experimental conditions can affect its overall efficacy and potency.

Dosage Effects in Animal Models

The effects of 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may lead to toxic or adverse effects, including cell death and tissue damage . Studies have also shown that there may be threshold effects, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, the compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can influence its overall activity and function . These metabolic pathways can also affect the compound’s pharmacokinetics and pharmacodynamics, determining its efficacy and safety in biological systems.

Transport and Distribution

The transport and distribution of 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s bioavailability and its overall impact on biological systems.

Subcellular Localization

The subcellular localization of 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, it may localize to the nucleus, where it can interact with DNA and other nuclear proteins, influencing gene expression and cellular processes . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular locations.

Eigenschaften

IUPAC Name |

3-methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-5-6-13(12(4)11(9)3)18(16,17)15-8-7-10(2)14-15/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIXAVADBYNBNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)N2C=CC(=N2)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B345531.png)

![1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene](/img/structure/B345540.png)

![2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B345541.png)

![Ethyl 4-[(4-methoxy-3,5-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345553.png)

![Ethyl 4-[(3-chlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345555.png)

![Ethyl 4-[(4,5-dichloro-2-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345558.png)

![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345568.png)

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345569.png)

![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345572.png)

![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345573.png)

![2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole](/img/structure/B345574.png)